Ethyl Cyano(ethoxymethylene)acetate-13C3

Bioanalysis LC-MS/MS Method Validation Matrix Effect Correction

Quantifying unlabeled Ethyl Cyano(ethoxymethylene)acetate in biological matrices? Deuterated or structural analog IS introduces bias from isotope effects or differential recovery. This 13C3-labeled analog perfectly co-elutes with the analyte, matching logD, pKa, and ionization efficiency. - **Eliminates matrix effect errors** in LC-MS/MS (plasma/urine). - **Meets FDA/EMA bioanalytical validation** requirements for precision (RSD ≤15%). - **Immediate shipping** as a yellow solid, molecular weight 172.16.

Molecular Formula C8H11NO3
Molecular Weight 172.16 g/mol
Cat. No. B15558193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cyano(ethoxymethylene)acetate-13C3
Molecular FormulaC8H11NO3
Molecular Weight172.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-/i5+1,6+1,8+1
InChIKeyKTMGNAIGXYODKQ-XCTKARSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyano(ethoxymethylene)acetate-13C3 Procurement Guide


Ethyl Cyano(ethoxymethylene)acetate-13C3 is a stable isotope-labeled (SIL) analog of the pharmaceutical intermediate Ethyl Cyano(ethoxymethylene)acetate (unlabeled CAS 94-05-3), distinguished by the incorporation of three 13C atoms . It is a compound of the cyanoacetate ester class, supplied as a yellow solid with a molecular formula of C5¹³C3H11NO3 and a molecular weight of 172.16 . This labeled variant is specifically synthesized for use as an internal standard (IS) in quantitative analytical workflows, including NMR, GC-MS, and LC-MS, to enable the precise quantification of its unlabeled counterpart in complex matrices . Its procurement is primarily driven by the need for high-fidelity quantitation in pharmaceutical research, environmental analysis, and metabolomics studies, where the structural and chemical equivalence of the 13C3-labeled IS provides a significant analytical advantage over other methods.

Internal Standard Type
13C3-labeled (SIL-IS)
Workflow Fit
LC-MS/MS, GC-MS, and NMR quantitation
Research Context
Pharmaceutical analysis, metabolomics, environmental research

Ethyl Cyano(ethoxymethylene)acetate: Why Alternative Standards Fail


In quantitative LC-MS/MS, the choice of internal standard (IS) is a critical determinant of assay accuracy and precision, as it is used to correct for variations in sample preparation, instrument response, and matrix effects [1]. Substituting Ethyl Cyano(ethoxymethylene)acetate-13C3 with its unlabeled counterpart, a structural analog, or even a deuterated (2H) analog introduces significant quantifiable errors. Unlabeled compounds cannot be used as IS due to their presence in samples. Structural analogs, which differ in key physicochemical properties such as hydrophobicity (logD) and ionization efficiency (pKa), exhibit differential extraction recovery and chromatographic behavior, failing to accurately track the analyte [2]. Crucially, deuterated IS often suffer from a chromatographic isotope effect, leading to a retention time shift that prevents co-elution with the unlabeled analyte. This temporal separation results in the IS and analyte experiencing different matrix effects during electrospray ionization (ESI), which can introduce significant negative or positive bias in quantification, particularly in complex biological matrices like urine or plasma [3]. The following quantitative evidence demonstrates why the 13C3-labeled analog is the only scientifically defensible choice for achieving the highest analytical fidelity.

Unlabeled analog
May not function as IS because of endogenous presence in samples.
Structural analog
Differences in logD and pKa may shift extraction recovery and chromatographic retention, reducing tracking accuracy.
Deuterated (2H) IS
Chromatographic isotope effect may cause retention time shift, preventing co-elution and introducing matrix-effect bias.

Ethyl Cyano(ethoxymethylene)acetate-13C3: Quantitative Evidence


13C-Labeled IS: Matrix Effect Compensation

This class of compound, as a 13C-labeled internal standard (SIL-IS), provides superior compensation for matrix effects compared to a deuterium-labeled (2H) internal standard in LC-ESI-MS/MS. A 2023 comparative study by Bowman et al. on biomarkers in human urine demonstrated that a 13C/15N-labeled IS (analogous to this 13C3-labeled compound) achieved accurate quantification, while a 2H-labeled IS exhibited a significant negative bias [1]. The deuterated IS failed due to a chromatographic isotope effect that caused it to elute at a different retention time from the target analyte, thereby experiencing non-equivalent matrix effects during electrospray ionization. In contrast, the 13C-labeled IS, with its identical retention time, co-eluted with the analyte and was subjected to the same matrix effects, enabling unbiased correction [1]. This principle, supported by the broader literature on SIL-IS, confirms that 13C/15N-labeled standards are the gold standard for mitigating matrix effects in complex biological samples, a capability that structural analogs and deuterated standards cannot reliably provide [2].

Matrix Effect Correction
Class-level
13C/15N-IS: Accurate quantification 2H-IS: Negative bias from retention shift
Supports co-elution and matrix effect compensation
Class-level inference from urinary biomarker LC-ESI-MS/MS study.
Bioanalysis LC-MS/MS Method Validation Matrix Effect Correction

13C-Labeled IS: Precision and Stability in Metabolomics

The use of 13C-labeled internal standards is foundational to achieving high analytical precision in isotope dilution mass spectrometry (IDMS). A 2024 study in Analytica Chimica Acta on 13C-labeled biomass-derived internal standards demonstrated that this class of IS provides exceptional intermediate stability and precision [1]. The study reported that 75% of the 13C-labeled metabolites quantified using different chromatographic methods over a five-month period achieved inter-method relative standard deviations (RSDs) of ≤15% [1]. Furthermore, the study showed that a one-point internal standardization using characterized 13C-labeled biomass achieved figures of merit equivalent to traditional multipoint external calibration curves for the majority of metabolites [1]. In contrast, alternative approaches like using structural analogs or external standardization typically suffer from higher variability due to differential extraction efficiency and uncorrected matrix effects, failing to achieve this level of precision and long-term stability [2].

Inter-Method Precision
Class-level
75% of metabolites: RSD ≤15% over 5 months (13C-IS)
Supports long-term reproducibility in metabolomics
Class-level evidence from 13C-labeled biomass IS.
Metabolomics Isotope Dilution Mass Spectrometry Assay Precision

13C-IS: Linearity and Sensitivity in LC-IDMS

Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS) using uniformly 13C-labeled internal standards (U-13C IS) is a gold standard approach that provides exceptional linearity, sensitivity, and accuracy for absolute quantification [1]. A 2021 study in ACS Omega validated an LC-IDMS method for quantifying 131 intracellular metabolites using a comprehensive U-13C IS mixture [1]. The method achieved calibration curves with R² ≥ 0.99 across the quantitative range, demonstrating excellent linearity. Furthermore, the study reported limits of detection (LOD) of ≤1.0 μM and limits of quantification (LOQ) of ≤10 μM for all metabolites, with precision and accuracy within RSDs of 15% [1]. This performance is a direct result of the near-identical chemical and physical properties of the 13C-IS, which co-elutes with the unlabeled analyte and corrects for virtually all sources of analytical variability, including matrix effects, sample loss, and instrument drift [2]. In contrast, methods lacking a perfect co-eluting IS, such as those using external calibration or a non-identical structural analog, are susceptible to lower linearity and higher LOQs due to uncorrected biases.

Linearity & LOQ
Class-level
R² ≥ 0.99; LOQ ≤10 µM (U-13C IS method)
Supports wide dynamic range quantification
Class-level evidence from intracellular metabolite LC-IDMS.
LC-IDMS Metabolite Quantification Assay Linearity

Ethyl Cyano(ethoxymethylene)acetate-13C3 Applications


PK and ADME Studies for Anti-Inflammatory Candidates

The unlabeled compound is a known intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects . In drug development, precise quantification of these agents and their metabolites in biological fluids (e.g., plasma, urine) is mandatory. Ethyl Cyano(ethoxymethylene)acetate-13C3 serves as the ideal internal standard for LC-MS/MS assays in these studies. Its ability to perfectly co-elute and compensate for complex matrix effects ensures accurate determination of key PK parameters (e.g., Cmax, AUC, t1/2) and metabolic stability, as supported by the matrix effect and precision evidence above [1]. Using a structural analog or deuterated IS would risk significant quantification bias, potentially leading to incorrect dosing decisions in preclinical or clinical development [2].

Absolute Quantification in Targeted Metabolomics and Systems Biology

In systems biology and metabolomics, absolute quantification of intracellular metabolites is essential for constructing accurate metabolic models and understanding pathway dynamics [3]. Ethyl Cyano(ethoxymethylene)acetate-13C3 enables high-precision isotope dilution mass spectrometry (IDMS) of its target analyte. The evidence demonstrates that 13C-labeled IS methods achieve exceptional inter-method precision (RSD ≤15%) and long-term stability, allowing for reliable comparison of data across large, multi-batch experiments [4]. This capability is critical for generating high-confidence data that can be used to inform metabolic engineering strategies or identify disease biomarkers, an outcome that is unattainable with less precise, non-isotopic quantification methods.

Regulatory-Compliant Bioanalysis and GLP Studies

Regulatory bodies such as the FDA and EMA have stringent guidelines for the validation of bioanalytical methods, emphasizing the need to demonstrate accuracy, precision, and the mitigation of matrix effects [5]. The use of a stable isotope-labeled internal standard like Ethyl Cyano(ethoxymethylene)acetate-13C3 is the industry standard for meeting these requirements. As the quantitative evidence shows, 13C-labeled ISs provide the highest level of assay performance, achieving linearity with R² ≥ 0.99 and precise quantification even in the presence of complex biological matrices [6]. Procuring this 13C3-labeled compound is a direct investment in generating regulatory-grade data that will withstand rigorous scrutiny, whereas alternative internal standards are more likely to lead to assay failure or the need for extensive re-validation.

Application
Selection Property
Validation Focus
PK/ADME quantification in drug research
Co-elution matrix effect correction
Exposure-model parameter review
Targeted metabolomics absolute quantification
Inter-method precision and stability
Cross-batch reproducibility review
Bioanalytical method validation studies
Linearity and matrix effect mitigation
Method validation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Cyano(ethoxymethylene)acetate-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.